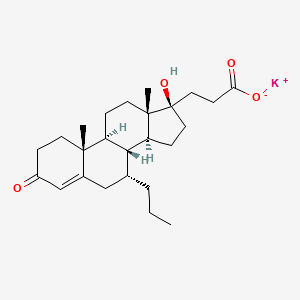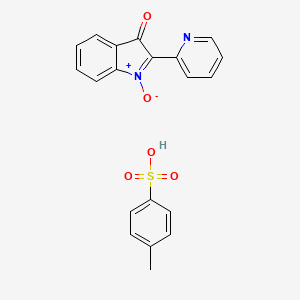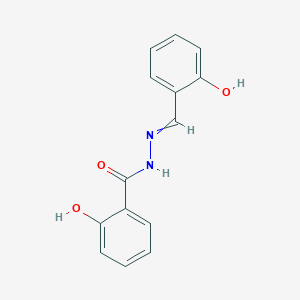![molecular formula C22H27N7O2 B1662364 Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]- CAS No. 1061747-72-5](/img/structure/B1662364.png)
Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]-
Vue d'ensemble
Description
This compound, also known as TC-G 1004, is a complex organic molecule with the molecular formula C22H27N7O2 . It contains several functional groups, including an acetamide group, a pyrazole ring, a pyrimidine ring, and a piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The InChI string, which provides a text representation of the molecule’s structure, isInChI=1S/C22H27N7O2/c1-14-12-15 (2)29 (27-14)22-25-19 (13-20 (26-22)23-16 (3)30)18-6-5-7-21 (24-18)28-10-8-17 (31-4)9-11-28/h5-7,12-13,17H,8-11H2,1-4H3, (H,23,25,26,30) . Physical And Chemical Properties Analysis
The molecular weight of this compound is 421.5 g/mol . Other computed properties include XLogP3-AA of 2.3, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 7, and Rotatable Bond Count of 5 .Applications De Recherche Scientifique
TC-G 1004: Comprehensive Analysis of Scientific Research Applications
Neurology Parkinson’s Disease Research: TC-G 1004 has been identified as a potent antagonist of adenosine A2A receptors, which are implicated in the pathophysiology of Parkinson’s disease. It displays more than 100-fold selectivity for A2A over A1 receptors, with Ki values of 0.44 and 85 nM respectively . This compound potentiates L-DOPA-induced rotational behavior in 6-OHDA-lesioned rats, a model for Parkinson’s disease, suggesting its potential utility in enhancing dopaminergic therapy .
Pharmacology Receptor Selectivity Studies: Due to its high selectivity for adenosine A2A receptors, TC-G 1004 serves as a valuable tool in pharmacological studies to understand the role of these receptors in various physiological and pathological processes. Its distinct selectivity profile helps in dissecting the contributions of A2A receptors from A1 receptors in cellular and molecular studies .
Behavioral Studies Movement Disorders: In animal models, TC-G 1004 has been used to study the effects of adenosine receptor antagonism on movement disorders. The compound’s ability to potentiate L-DOPA-induced rotational behavior indicates its potential application in research focused on dyskinesias and other movement-related disorders .
Drug Development Adenosine Receptor Antagonists: TC-G 1004’s profile as an adenosine A2A receptor antagonist with oral activity makes it a candidate for drug development efforts aimed at treating conditions like Parkinson’s disease and possibly other disorders involving adenosine dysregulation .
Molecular Biology Signal Transduction Pathways: Researchers can use TC-G 1004 to explore signal transduction pathways involving adenosine receptors. By blocking A2A receptors, scientists can study the downstream effects and interactions with other signaling molecules and pathways .
Comparative Studies Receptor Pharmacology: TC-G 1004 can be used in comparative studies alongside other adenosine receptor antagonists to determine the nuances of receptor pharmacology, including efficacy, potency, and side-effect profiles .
Toxicology Safety Profiling: As with any compound with therapeutic potential, TC-G 1004 must undergo toxicological studies to determine its safety profile. Its selective receptor binding can provide insights into the specific toxicological implications of A2A receptor antagonism .
Clinical Research Therapeutic Potential Evaluation: While still in the research phase, TC-G 1004 may eventually be evaluated in clinical trials to assess its therapeutic potential in humans, particularly for conditions like Parkinson’s disease where adenosine A2A receptor antagonism could be beneficial .
Tocris Bioscience - TC-G 1004 Supplier R&D Systems - TC-G 1004 (CAS 1061747-72-5) GlpBio - TC-G 1004 | Cas# 1061747-72-5
Mécanisme D'action
Target of Action
TC-G 1004, also known as N-[2-(3,5-DIMETHYLPYRAZOL-1-YL)-6-[6-(4-METHOXYPIPERIDIN-1-YL)PYRIDIN-2-YL]PYRIMIDIN-4-YL]ACETAMIDE, is a potent antagonist of adenosine A2A receptors . It displays over 100-fold selectivity for A2A over A1 receptors . Adenosine receptors play a crucial role in biochemical processes like energy transfer and signal transduction.
Mode of Action
TC-G 1004 interacts with its primary targets, the adenosine A2A receptors, by binding to them and inhibiting their activity . This inhibition results in the potentiation of L-DOPA-induced rotational behavior in 6-OHDA-lesioned rats .
Biochemical Pathways
The primary biochemical pathway affected by TC-G 1004 is the adenosine signaling pathway. By antagonizing the A2A receptors, TC-G 1004 disrupts the normal functioning of this pathway, leading to changes in cellular processes that are regulated by adenosine signaling .
Result of Action
The molecular and cellular effects of TC-G 1004’s action primarily involve the potentiation of L-DOPA-induced rotational behavior in 6-OHDA-lesioned rats . This suggests that TC-G 1004 may enhance the effects of L-DOPA, a drug used in the treatment of Parkinson’s disease.
Propriétés
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-6-[6-(4-methoxypiperidin-1-yl)pyridin-2-yl]pyrimidin-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O2/c1-14-12-15(2)29(27-14)22-25-19(13-20(26-22)23-16(3)30)18-6-5-7-21(24-18)28-10-8-17(31-4)9-11-28/h5-7,12-13,17H,8-11H2,1-4H3,(H,23,25,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENSDTKXNVHSSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CC(=N2)NC(=O)C)C3=NC(=CC=C3)N4CCC(CC4)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



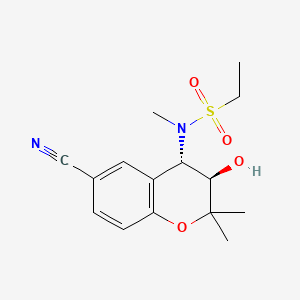

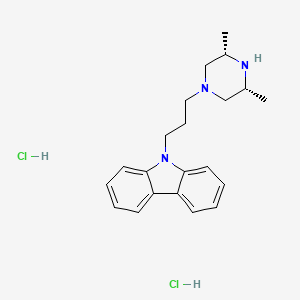
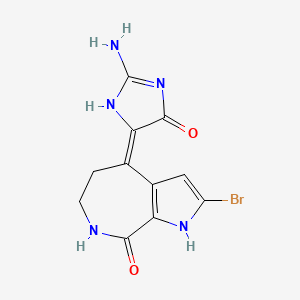
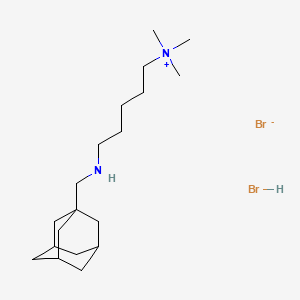

![sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine;hydrate](/img/structure/B1662292.png)
![4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B1662293.png)
